
4-Bromo-7-chloro-6-fluoro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-7-chloro-6-fluoro-1H-indazole is a heterocyclic compound with the molecular formula C7H3BrClFN2. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-6-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization under specific conditions .
Industrial Production Methods: Industrial production methods often utilize transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can be employed to form the N-N bond necessary for the indazole structure .
化学反应分析
Types of Reactions: 4-Bromo-7-chloro-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the indazole ring.
Common Reagents and Conditions:
Halogenating Agents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can introduce different halogen atoms into the indazole ring, while oxidation can lead to the formation of various oxo derivatives .
科学研究应用
Anticancer Research
4-Bromo-7-chloro-6-fluoro-1H-indazole has been investigated for its potential as an anticancer agent. It acts by modulating enzyme activity through interactions with specific molecular targets. For example, it has shown efficacy in inhibiting Polo-like kinase 4 (PLK4), which is crucial in cell cycle regulation. In vitro studies demonstrated that certain derivatives of indazole compounds exhibit nanomolar inhibition against PLK4, indicating their potential as effective cancer therapeutics .
Antiviral Properties
Research indicates that the compound may possess antiviral properties. Its mechanism involves interaction with viral enzymes, which can inhibit viral replication. Studies on structurally similar compounds have shown promising results against various viruses, suggesting a potential pathway for further investigation into this compound's antiviral capabilities .
Anti-inflammatory Effects
The compound has also been noted for possible anti-inflammatory activities. By targeting specific inflammatory pathways through enzyme modulation, it may offer therapeutic benefits in treating inflammatory diseases .
Case Studies and Research Findings
作用机制
The mechanism of action of 4-Bromo-7-chloro-6-fluoro-1H-indazole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- 4-Bromo-6-fluoro-1H-indazole
- 7-Bromo-4-chloro-1H-indazol-3-amine
Comparison: 4-Bromo-7-chloro-6-fluoro-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behaviors, making it a valuable compound for various research applications .
生物活性
4-Bromo-7-chloro-6-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique substitution pattern that influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer agent and enzyme inhibitor, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway.
Chemical Structure and Properties
The molecular formula of this compound is C7H3BrClFN2. Its structure features multiple halogen substituents, which are known to enhance biological activity by modulating the compound's reactivity and interaction with biological targets.
Target Pathways
This compound primarily acts as a PI3K inhibitor , which plays a crucial role in various cellular processes, including growth, proliferation, and survival. By inhibiting this pathway, the compound may effectively hinder the growth of cancer cells.
Biochemical Pathways
The compound's interference with the PI3K/Akt/mTOR signaling cascade can lead to reduced cell survival and proliferation, making it a candidate for cancer therapy. The inhibition of Akt phosphorylation has been documented, indicating its potential effectiveness against tumors that are dependent on this signaling pathway .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and reducing cell viability. For instance:
Cell Line | IC50 (nM) |
---|---|
KG1 | 25.3 ± 4.6 |
SNU16 | 77.4 ± 6.2 |
These values suggest that the compound has potent activity against certain types of cancer cells, particularly hematological malignancies .
Enzyme Inhibition
In addition to its anticancer effects, this compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression. For example, it has been shown to inhibit GSK3β phosphorylation in a dose-dependent manner, demonstrating its potential as an enzyme inhibitor .
Case Studies
Several studies have highlighted the pharmacological potential of indazole derivatives, including this compound:
- Study on PI3K Inhibition : A study conducted by researchers at UCSF demonstrated that derivatives of indazole could serve as effective PI3K inhibitors, with specific analogs showing IC50 values in the low nanomolar range .
- Antitumor Activity : Clinical evaluations have shown that compounds similar to this compound exhibit antitumor activity in patients with specific genetic mutations (e.g., BRAFV600E), reinforcing the therapeutic potential of this class of compounds .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from ortho-substituted benzylidenehydrazines. Variations in synthetic routes allow for the introduction of different substituents at various positions on the indazole ring, which can further modify biological activity .
属性
IUPAC Name |
4-bromo-7-chloro-6-fluoro-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-1-5(10)6(9)7-3(4)2-11-12-7/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUFQPHQBDTNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Br)C=NN2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。